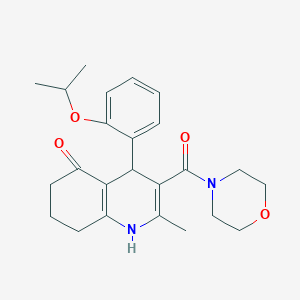
N-1,3-benzothiazol-2-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-1,3-benzothiazol-2-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a potent and selective inhibitor of glutaminase, an enzyme that is involved in the metabolism of glutamine.
Mechanism of Action
N-1,3-benzothiazol-2-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a neurotransmitter that is involved in various physiological processes such as synaptic transmission, learning, and memory. By inhibiting glutaminase, BPTES reduces the availability of glutamate and disrupts these processes, leading to the selective death of cancer cells that are dependent on glutamine metabolism.
Biochemical and physiological effects:
N-1,3-benzothiazol-2-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, BPTES reduces the levels of glutamate and other metabolites that are involved in the maintenance of cellular redox balance. This leads to the accumulation of reactive oxygen species and the induction of apoptosis. In animal models of Alzheimer's disease, BPTES has been shown to improve cognitive function by reducing the levels of beta-amyloid and tau proteins, which are involved in the pathogenesis of the disease. In animal models of type 2 diabetes, BPTES has been shown to improve insulin sensitivity and reduce blood glucose levels by increasing the uptake and utilization of glucose in skeletal muscle.
Advantages and Limitations for Lab Experiments
N-1,3-benzothiazol-2-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for glutaminase, which makes it a useful tool for studying glutamine metabolism in cancer cells and other cell types. Another advantage is its ability to selectively induce cell death in cancer cells that are dependent on glutamine metabolism, which makes it a promising candidate for the development of new cancer therapies. One limitation is its low solubility in water, which can make it difficult to use in some experimental settings. Another limitation is its potential toxicity to normal cells, which requires careful consideration in the design of experiments.
Future Directions
There are several future directions for the research on N-1,3-benzothiazol-2-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is the development of new cancer therapies that target glutamine metabolism. Another direction is the investigation of the potential applications of BPTES in other fields such as neurodegenerative diseases and metabolic disorders. Additionally, the development of new analogs of BPTES with improved solubility and selectivity could lead to the discovery of new therapeutic agents. Finally, the investigation of the potential side effects of BPTES on normal cells and tissues is necessary for the safe and effective use of this compound in clinical settings.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has potential applications in various fields such as cancer research, neuroscience, and metabolic disorders. In cancer research, BPTES has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. This makes it a promising candidate for the development of new cancer therapies. In neuroscience, BPTES has been shown to improve cognitive function in animal models of Alzheimer's disease. In metabolic disorders, BPTES has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-12-6-5-8-16(13(12)2)23-11-14(10-18(23)24)19(25)22-20-21-15-7-3-4-9-17(15)26-20/h3-9,14H,10-11H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXMATVOYBRDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4072408.png)


![N-(sec-butyl)-2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4072426.png)
![N-cyclohexyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4072436.png)
![2-[(4-fluorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4072442.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4072445.png)
![6-amino-8-(2-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072455.png)

![N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4072466.png)
![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4072490.png)
![7-(1,3-benzodioxol-5-yl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4072493.png)

![4-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4072498.png)